

## A comparative analysis of the safety profiles of novel anticonvulsant compounds

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Safety Analysis of Novel Anticonvulsant Compounds

A Guide for Researchers and Drug Development Professionals

The landscape of epilepsy treatment has been significantly advanced by the introduction of novel anticonvulsant compounds. These agents offer new mechanisms of action and, in many cases, improved safety and tolerability profiles compared to older generation drugs. For researchers, scientists, and drug development professionals, a thorough understanding of the comparative safety of these new compounds is paramount for both clinical practice and future drug discovery. This guide provides a detailed comparative analysis of the safety profiles of five novel anticonvulsant drugs: perampanel, lacosamide, brivaracetam, cenobamate, and ganaxolone, supported by data from pivotal clinical trials.

## **Perampanel**

Perampanel is a first-in-class selective, non-competitive antagonist of the  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor on postsynaptic neurons.

#### **Mechanism of Action**

Perampanel targets the AMPA-type glutamate receptor, a key player in excitatory neurotransmission. By binding to an allosteric site on the AMPA receptor, perampanel prevents



the conformational changes required for ion channel opening, thereby reducing the excitatory signaling that can lead to seizures.[1][2][3][4][5]



Click to download full resolution via product page

Perampanel's non-competitive antagonism of the AMPA receptor.

## **Safety Profile**

The safety of perampanel has been evaluated in several large-scale clinical trials. The most frequently reported adverse events are dose-related and often affect the central nervous system.

| Adverse Event<br>Category | Common Adverse Events (>10% and > placebo)                          | Serious Adverse<br>Events                  | Discontinuation<br>Rate due to AEs |
|---------------------------|---------------------------------------------------------------------|--------------------------------------------|------------------------------------|
| Neurological              | Dizziness,<br>somnolence,<br>headache, fatigue,<br>vertigo, ataxia. | Seizures, falls.                           | Dizziness, convulsion, somnolence. |
| Psychiatric               | Irritability, aggression, anxiety, anger.                           | Hostility, aggression, homicidal ideation. | Aggression, irritability.          |
| Metabolic                 | Weight gain.                                                        | -                                          | -                                  |
| Gastrointestinal          | Nausea.                                                             | -                                          | -                                  |



## **Experimental Protocols**

The safety and efficacy of perampanel as an adjunctive therapy for partial-onset seizures were established in three pivotal Phase III, multicenter, randomized, double-blind, placebo-controlled trials.

- Study Design: Patients with refractory partial-onset seizures were randomized to receive placebo or perampanel (2, 4, 8, or 12 mg/day) as an add-on to their existing antiepileptic drug regimen. The studies consisted of a baseline period, a titration period, and a maintenance period.
- Safety Assessment: Adverse events (AEs) were systematically recorded at each study visit
  through spontaneous reporting by the patient or caregiver and by non-leading questioning
  from the investigator. The severity of AEs was graded, and the relationship to the study drug
  was assessed by the investigator. Vital signs, electrocardiograms (ECGs), and clinical
  laboratory tests were monitored throughout the studies.

#### Lacosamide

Lacosamide is a functionalized amino acid that acts as a voltage-gated sodium channel modulator.

### **Mechanism of Action**

Lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels, a key process in regulating neuronal excitability. This mechanism is distinct from other sodium channel-blocking antiepileptic drugs that primarily affect fast inactivation. By stabilizing the slow inactivated state, lacosamide reduces the ability of neurons to fire rapid, repetitive action potentials that underlie seizure activity.





Click to download full resolution via product page

Lacosamide's enhancement of slow inactivation of sodium channels.

## **Safety Profile**

Lacosamide is generally well-tolerated, with the most common adverse events being CNS-related.

| Adverse Event<br>Category | Common Adverse Events (>10% and > placebo)                               | Serious Adverse<br>Events                     | Discontinuation<br>Rate due to AEs |
|---------------------------|--------------------------------------------------------------------------|-----------------------------------------------|------------------------------------|
| Neurological              | Dizziness, headache,<br>diplopia, somnolence,<br>ataxia, blurred vision. | Atrioventricular block, syncope, bradycardia. | Dizziness, convulsion.             |
| Gastrointestinal          | Nausea, vomiting.                                                        | -                                             | -                                  |
| General                   | Fatigue.                                                                 | -                                             | -                                  |

## **Experimental Protocols**

The adjunctive therapy trials for lacosamide in partial-onset seizures were typically multicenter, randomized, double-blind, and placebo-controlled.



- Study Design: Patients with uncontrolled partial-onset seizures were randomized to receive lacosamide at various fixed doses or placebo. The trials included a baseline phase, a titration phase where the dose was gradually increased, and a maintenance phase.
- Safety Assessment: Safety and tolerability were assessed through the monitoring of treatment-emergent adverse events (TEAEs), which were coded using the Medical Dictionary for Regulatory Activities (MedDRA). Physical and neurological examinations, vital signs, body weight, and 12-lead ECGs were performed at scheduled visits. Clinical laboratory parameters were also monitored.

#### Brivaracetam

Brivaracetam is a selective, high-affinity ligand for synaptic vesicle protein 2A (SV2A).

## **Mechanism of Action**

Brivaracetam binds to SV2A, a transmembrane protein involved in the regulation of neurotransmitter release. The precise mechanism by which SV2A binding translates into an anticonvulsant effect is not fully elucidated, but it is thought to modulate synaptic vesicle exocytosis and reduce the release of excitatory neurotransmitters. Brivaracetam exhibits a higher binding affinity for SV2A than levetiracetam.



Click to download full resolution via product page

Brivaracetam's binding to SV2A and modulation of neurotransmitter release.

## **Safety Profile**



The safety profile of brivaracetam has been established through a series of clinical trials, with the most common side effects being CNS-related.

| Adverse Event<br>Category | Common Adverse<br>Events (>5% and ><br>placebo)                       | Serious Adverse<br>Events | Discontinuation<br>Rate due to AEs |
|---------------------------|-----------------------------------------------------------------------|---------------------------|------------------------------------|
| Neurological              | Somnolence,<br>dizziness, fatigue,<br>disturbance in<br>coordination. | -                         | Dizziness.                         |
| Psychiatric               | Irritability, anxiety, depression, insomnia.                          | Suicidal ideation.        | Psychiatric reactions.             |
| Gastrointestinal          | Nausea, vomiting.                                                     | -                         | -                                  |

## **Experimental Protocols**

Pivotal trials for brivaracetam were typically randomized, double-blind, placebo-controlled, multicenter studies in patients with partial-onset seizures.

- Study Design: Patients receiving stable doses of one or two concomitant antiepileptic drugs were randomized to receive adjunctive brivaracetam at various doses or placebo. The studies generally included a prospective baseline period followed by a treatment period with titration and maintenance phases.
- Safety Assessment: Safety assessments included the recording of all adverse events, with their severity and relationship to the study drug determined by the investigator. Regular monitoring of vital signs, ECGs, and clinical laboratory values was conducted. Specific attention was given to psychiatric and behavioral adverse events through targeted questioning and standardized scales.

#### Cenobamate

Cenobamate is a novel anticonvulsant with a dual mechanism of action.

#### **Mechanism of Action**



Cenobamate is thought to exert its anticonvulsant effects through two primary mechanisms: enhancing the slow inactivation of voltage-gated sodium channels and acting as a positive allosteric modulator of the y-aminobutyric acid type A (GABA-A) receptor at a non-benzodiazepine binding site. This dual action both reduces neuronal excitability and enhances inhibitory neurotransmission.



Click to download full resolution via product page

Cenobamate's dual mechanism of action on sodium channels and GABA-A receptors.

## **Safety Profile**

The safety of cenobamate has been evaluated in clinical trials, with the most common adverse events being dose-dependent and affecting the nervous system. A key safety concern that emerged during early development was the risk of Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), which led to the implementation of a slow titration schedule in later trials.



| Adverse Event<br>Category | Common Adverse Events (>10% and > placebo)                | Serious Adverse<br>Events                                      | Discontinuation<br>Rate due to AEs |
|---------------------------|-----------------------------------------------------------|----------------------------------------------------------------|------------------------------------|
| Neurological              | Somnolence,<br>dizziness, fatigue,<br>headache, diplopia. | -                                                              | Dizziness, somnolence.             |
| Dermatologic              | -                                                         | Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS). | -                                  |

## **Experimental Protocols**

The pivotal trials for cenobamate were multicenter, double-blind, randomized, placebocontrolled studies in adults with uncontrolled focal seizures.

- Study Design: Patients on stable doses of 1 to 3 antiepileptic drugs were randomized to
  receive once-daily cenobamate at various doses or placebo. The trials included a titration
  phase and a maintenance phase. Notably, later studies incorporated a slower titration
  schedule to mitigate the risk of serious skin reactions.
- Safety Assessment: Safety was monitored through the collection of TEAEs, serious adverse
  events (SAEs), and adverse events leading to discontinuation. Particular attention was paid
  to dermatologic and hypersensitivity reactions. Vital signs, ECGs, and laboratory parameters
  were regularly assessed.

#### Ganaxolone

Ganaxolone is a synthetic analog of the neurosteroid allopregnanolone and acts as a positive allosteric modulator of GABA-A receptors.

#### **Mechanism of Action**

Ganaxolone enhances the activity of both synaptic and extrasynaptic GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. By binding to a site on the GABA-A receptor distinct from that of benzodiazepines and barbiturates, ganaxolone



potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in a reduction of neuronal excitability.



Click to download full resolution via product page

Ganaxolone's positive allosteric modulation of GABA-A receptors.

## **Safety Profile**

Ganaxolone has been studied in specific, often pediatric, populations with rare and severe epilepsies, such as CDKL5 deficiency disorder (CDD). Its safety profile reflects its mechanism of action.

| Adverse Event<br>Category | Common Adverse Events (>10% and > placebo) | Serious Adverse<br>Events | Discontinuation<br>Rate due to AEs |
|---------------------------|--------------------------------------------|---------------------------|------------------------------------|
| Neurological              | Somnolence.                                | -                         | Lack of efficacy, adverse events.  |
| General                   | Pyrexia.                                   | -                         | -                                  |
| Respiratory               | Upper respiratory tract infections.        | -                         | -                                  |

## **Experimental Protocols**

The pivotal trial for ganaxolone in CDKL5 deficiency disorder was a randomized, double-blind, placebo-controlled, Phase 3 study.



- Study Design: Patients aged 2 to 21 years with a confirmed CDKL5 gene variant and
  refractory seizures were randomized to receive oral ganaxolone or placebo as adjunctive
  therapy. The trial consisted of a baseline period and a treatment period with titration and
  maintenance phases.
- Safety Assessment: Safety was evaluated through the descriptive analysis of TEAEs, SAEs, and discontinuations due to AEs. Physical and neurological examinations, vital signs, and clinical laboratory tests were performed at baseline and throughout the study.

## **Comparative Analysis and Conclusion**

This guide provides a comparative overview of the safety profiles of five novel anticonvulsant compounds. While all have demonstrated efficacy in reducing seizure frequency, their safety profiles present distinct considerations for clinicians and researchers.

- CNS Effects: Dizziness and somnolence are common across all five compounds, a frequent characteristic of drugs acting on the central nervous system.
- Psychiatric Effects: Perampanel carries a notable risk of serious psychiatric and behavioral reactions, including aggression and hostility, which requires careful patient monitoring.
   Brivaracetam also has warnings for psychiatric adverse reactions, though they appear to be less frequent and severe than with perampanel.
- Unique Safety Concerns: Cenobamate is associated with a risk of DRESS, necessitating a slow dose titration. Lacosamide has a potential for cardiac conduction abnormalities, warranting caution in patients with pre-existing cardiac conditions.
- Tolerability: Discontinuation rates due to adverse events provide a practical measure of a drug's overall tolerability. These rates vary among the compounds and are an important factor in treatment decisions.

The newer generation of anticonvulsant drugs offers a broader range of mechanistic approaches to seizure control. While they generally present favorable safety profiles compared to older agents, each compound possesses a unique set of potential adverse effects. A thorough understanding of these safety profiles, informed by the detailed methodologies of their pivotal clinical trials, is essential for the safe and effective use of these medications in patients and for guiding the development of the next generation of antiepileptic therapies.



Researchers and drug development professionals are encouraged to consult the primary literature and full prescribing information for the most comprehensive and up-to-date safety data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of Perampanel? [synapse.patsnap.com]
- 2. Perampanel: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]
- 3. Perampanel Wikipedia [en.wikipedia.org]
- 4. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [A comparative analysis of the safety profiles of novel anticonvulsant compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668297#a-comparative-analysis-of-the-safety-profiles-of-novel-anticonvulsant-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com